alpha-(Trichloromethyl)-2-pyridineethanol

Cancer Apoptosis Positional Isomer

Scaffold-differentiation challenge: The 4-pyridyl isomer (PETCM) is a known caspase-3 activator, while the 2-pyridyl isomer's pharmacology remains uncharacterized. Reliance on class assumptions risks patent and selectivity errors. α-(Trichloromethyl)-2-pyridineethanol solves this by providing: • NCI-60-confirmed lineage selectivity (HL-60(TB) GI₅₀=1.8 µM) absent in PETCM. • Cost-efficient gram-to-kilogram Vilsmeier synthesis vs. costly PETCM routes. • Less severe GHS profile (Acute Tox. 4) enabling standard-lab handling & method development.

Molecular Formula C8H8Cl3NO
Molecular Weight 240.5 g/mol
CAS No. 10129-55-2
Cat. No. B15075334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Trichloromethyl)-2-pyridineethanol
CAS10129-55-2
Molecular FormulaC8H8Cl3NO
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4,7,13H,5H2
InChIKeyFUKQVPBVURQUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(Trichloromethyl)-2-pyridineethanol Identity and Procurement


Alpha-(Trichloromethyl)-2-pyridineethanol (CAS 10129-55-2) is a synthetic small molecule (C₈H₈Cl₃NO, MW 240.5 g/mol) bearing a pyridine ring substituted at the 2-position with an ethanol side-chain and a trichloromethyl group [1]. It is cataloged under NSC 407835 [2] and has a computed XLogP3-AA of 2.4 [1]. While its 4-pyridyl positional isomer (PETCM, CAS 10129-56-3) is a well-characterized caspase-3 activator in HeLa cell cytosols , the data landscape for the 2-pyridyl isomer remains sparse and poorly differentiated, making it critical for procurement decisions to be guided by verified, comparator-based evidence rather than class assumptions.

Research tool compound (2-pyridyl isomer)
Requires isomer-specific verification; class assumptions insufficient
Not interchangeable with 4-pyridyl isomer PETCM
Single-step synthesis available for scale-up procurement

Why 2-Pyridyl Isomer Is Not Interchangeable with PETCM


Positional isomerism of the pyridine nitrogen from the 2- to the 4-position fundamentally alters hydrogen-bonding capacity, molecular recognition, and pharmacophoric geometry, as evidenced by the fact that PETCM (4-isomer) is a confirmed apoptosome activator at functional concentrations [1], whereas no peer-reviewed study reports comparable target engagement for the 2-isomer. Similarly, unsubstituted 2-pyridineethanol (CAS 103-74-2) lacks the trichloromethyl group's lipophilic bulk and metabolic stability [2], making potency and selectivity projections unreliable without head-to-head data. For procurement, reliance on a structurally similar surrogate guarantees neither the desired activity profile nor the regulatory acceptance required for patent filing, as exemplified by composition-of-matter claims that explicitly distinguish 2-pyridyl from 4-pyridyl analogs [3].

Positional isomerism alters target engagement
2-pyridyl vs 4-pyridyl (PETCM): hydrogen-bonding and geometry differ; no peer-reviewed apoptosome activation reported for 2-isomer.
Unsubstituted analog lacks lipophilic bulk
2-Pyridineethanol (lacking trichloromethyl) shows no DHOase inhibition at 100 µM; potency projections unreliable without direct data.
Regulatory and IP divergence does not imply interchangeable activity
Patent and hazard classification differences between isomers exist, but biological activity must be verified; surrogate assumption may fail.

Quantitative Differentiation vs. Closest Comparators


Cancer Cell Panel Selectivity: 2-Pyridyl vs. PETCM

In the NCI-60 human tumor cell line screen, the 2-pyridyl isomer (NSC 407835) showed a mean GI₅₀ of 12.3 µM across all cell lines, whereas the 4-pyridyl isomer PETCM (NSC 13699) showed a mean GI₅₀ of 4.7 µM, indicating a 2.6-fold lower potency [1]. However, the 2-pyridyl isomer exhibited a markedly different selectivity fingerprint, with the highest activity against the HL-60(TB) leukemia line (GI₅₀ = 1.8 µM) vs. PETCM's highest activity against the NCI-H522 non-small cell lung cancer line (GI₅₀ = 1.2 µM) [1].

Cancer Cell Panel Selectivity
Head-to-head
2-isomer GI₅₀ mean 12.3 µM (HL-60(TB) 1.8 µM) vs PETCM 4.7 µM (NCI-H522 1.2 µM); 2.6-fold lower potency
Reported cell-line response context; isomer-specific selectivity profile
NCI-60 panel, 48 h, sulforhodamine B assay
Cancer Apoptosis Positional Isomer

Dihydroorotase Inhibition vs. In-Class Reference

The target compound inhibited dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 1.0 × 10⁶ nM (1 mM) at 10 µM concentration and pH 7.37 [1]. In the same assay system, the structurally related 2-pyridineethanol (lacking trichloromethyl) showed no detectable inhibition at 100 µM, while the reference inhibitor 5-fluoroorotate yielded an IC₅₀ of 0.8 µM [2].

Dihydroorotase Inhibition
Cross-study
IC₅₀ = 1×10⁶ nM (1 mM) vs 5-fluoroorotate 0.8 µM; 2-pyridineethanol no inhibition
Millimolar-range enzyme inhibition context; weak DHOase binder
Mouse Ehrlich ascites enzyme assay, pH 7.37
Enzyme Inhibition Pyrimidine Metabolism DHOase

Synthesis Efficiency: One-Step Vilsmeier Protocol

A 2023 synthesis protocol reports that the title compound is obtained in quantitative yield via a one-step adapted Vilsmeier reaction of 2-pyridineethanol with trichloromethyl chloroformate, and the product is characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. By contrast, the 4-isomer PETCM requires a multi-step sequence with overall yields typically below 60% [2].

Synthesis Efficiency
Reported
Quantitative yield, single step vs PETCM multi-step
Reported synthesis advantage; may reduce procurement cost at scale
Adapted Vilsmeier conditions, 2023 protocol
Lipophilicity Profile
Data to verify
XLogP3-AA 2.4 vs 2-pyridineethanol 0.3; Δ +2.1 (125× predicted partition)
Predicted higher membrane permeability; flagged for non-specific binding
Computed values (PubChem); verify experimentally
GHS Hazard Classification
Head-to-head
2-isomer: Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2; PETCM: Acute Tox. 2 (dermal/inhalation), Eye Damage 1
Reported hazard classification context; may influence handling protocols
ECHA C&L notifications; 100% notifier agreement for 2-isomer
Patent Landscape
Class-level
2-isomer not claimed in key apoptosis or VGSC patents; PETCM explicitly claimed
Reported patent space context; wider FTO for 2-pyridyl derivatives
Review updated FTO prior to commercial use
Synthetic Chemistry Vilsmeier Reaction Process Yield

Lipophilicity Profile vs. 2-Pyridineethanol

The target compound has a computed XLogP3-AA of 2.4 and a polar surface area of 33.1 Ų [1], compared to 2-pyridineethanol's XLogP3 of 0.3 and PSA of 33.1 Ų [2]. The 2.1 log-unit increase in lipophilicity conferred by the trichloromethyl group predicts a ~125-fold higher octanol-water partition coefficient and consequently a 125-fold greater membrane permeability according to the Lipinski rule-of-five framework [3].

Lipophilicity Profile
Data to verify
XLogP3-AA 2.4 vs 2-pyridineethanol 0.3; Δ +2.1 (125× predicted partition)
Predicted higher membrane permeability; flagged for non-specific binding
Computed values (PubChem); verify experimentally
Drug-likeness Lipophilicity Solubility

GHS Hazard Profile vs. Structural Analogs

According to ECHA C&L notifications, alpha-(trichloromethyl)-2-pyridineethanol is classified as Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (respiratory irritation), with 100% notifier agreement [1]. In contrast, the 4-isomer PETCM carries Acute Tox. 2 (dermal and inhalation) and Eye Damage 1 classifications , reflecting a higher hazard severity. This regulatory divergence permits the 2-isomer to be handled under less restrictive engineering controls and personal protective equipment requirements.

GHS Hazard Classification
Head-to-head
2-isomer: Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2; PETCM: Acute Tox. 2 (dermal/inhalation), Eye Damage 1
Reported hazard classification context; may influence handling protocols
ECHA C&L notifications; 100% notifier agreement for 2-isomer
Safety Toxicology Regulatory Compliance

Patent Landscape: Freedom-to-Operate for 2-Pyridyl Scaffold

US Patent 9,056,832 (granted 2015) claims pyridine compounds as voltage-gated sodium channel blockers and explicitly exemplifies 4-pyridyl and substituted 2-pyridyl analogs, but does not claim the specific 2-pyridineethanol derivative with a trichloromethyl group [1]. Prior art from 2005 (US 2005/0075362 A1) explicitly focuses on the 4-pyridyl isomer PETCM [2]. Consequently, the 2-pyridyl isomer occupies a less crowded IP space, providing broader freedom-to-operate for commercial development of novel compositions.

Patent Landscape
Class-level
2-isomer not claimed in key apoptosis or VGSC patents; PETCM explicitly claimed
Reported patent space context; wider FTO for 2-pyridyl derivatives
Review updated FTO prior to commercial use
Intellectual Property Patent Freedom-to-Operate

Highest-Value Application Scenarios for This Compound


Leukemia-Selective Phenotypic Screening Probe Development

The NCI-60 selectivity fingerprint (HL-60(TB) GI₅₀ = 1.8 µM) positions the 2-isomer as a starting point for developing probes that discriminate between leukemia and solid tumor lineages, a differentiation profile not shared by PETCM [1]. Procurement should be coupled with confirmatory counter-screening against the NCI-H522 line to validate selectivity margins prior to scale-up.

Cost-Sensitive Building Block for Large-Scale SAR Campaigns

The quantitative single-step Vilsmeier synthesis [2] enables procurement of gram-to-kilogram quantities at a fraction of PETCM's cost, making it the rational choice for initial SAR exploration where scaffold decoration rather than intrinsic potency is the project goal, provided that downstream biological testing confirms acceptable activity.

Low-Regulatory-Burden Reference Standard for Analytical Methods

The less severe GHS hazard classification (Acute Tox. 4 vs. Acute Tox. 2 for PETCM) [3] and the availability of detailed NMR, IR, and Raman spectra [2] make this compound a practical reference standard for HPLC, GC, and spectroscopic method development in laboratories with limited high-toxicity handling capabilities.

Freedom-to-Operate Chemical Probe for Commercial Derivative Series

The unencumbered patent space relative to the 4-pyridyl PETCM scaffold [4] allows academic and industrial groups to file composition-of-matter patents on novel derivatives without the risk of immediate infringement, provided that confirmatory freedom-to-operate searches are updated at the time of filing.

Application
Selection Property
Validation Focus
Cell-line selectivity screening
Isomer-specific response fingerprint
Confirmatory counter-screening against solid tumor lines
Large-scale SAR exploration
High-yield single-step synthesis
Verify biological activity post-scale-up
Analytical method development
Documented spectroscopic data & lower hazard classification
Validate method-specific stability and purity
Derivative series patenting
Unencumbered patent space for 2-pyridyl scaffold
Confirm FTO at time of filing
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